

Introduction to M1 Receptor PAMs in Alzheimer's Disease

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Compound of Interest					
Compound Name:	VU10010				
Cat. No.:	B119915	Get Quote			

Alzheimer's disease is characterized by progressive cognitive decline, largely attributed to the accumulation of β -amyloid (A β) plaques and neurofibrillary tangles, as well as cholinergic system dysfunction. The M1 muscarinic acetylcholine receptor (M1 mAChR) is a key target for AD therapy due to its high expression in cognitive centers of the brain, such as the hippocampus and cortex, and its role in learning and memory. Unlike direct agonists which can cause significant side effects by activating other muscarinic receptor subtypes, M1 PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more targeted therapeutic approach. The compounds VU0486846 and VU0467319 (VU319) have emerged as promising M1 PAMs with demonstrated efficacy in various preclinical AD models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of VU0486846 and VU0467319, as well as their efficacy in preclinical models of AD.

Table 1: In Vitro Pharmacology of VU-Series M1 PAMs



Compound	Parameter	Value	Species	Reference
VU0467319 (VU319)	M1 PAM EC50	492 ± 2.9 nM	Human	
M1 Agonism EC50	> 30 μM	Human		_
% ACh Max Response	71.3 ± 9.9%	Human	_	
VU0486846	M1 PAM EC50	0.31 μM (31	_	

 To cite this document: BenchChem. [Introduction to M1 Receptor PAMs in Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119915#vu10010-in-alzheimer-s-disease-models]

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